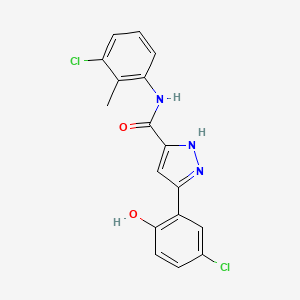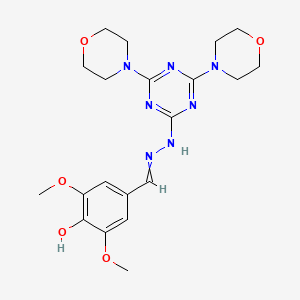![molecular formula C15H12ClN B14088127 2-[2-(4-Chlorophenyl)ethyl]benzonitrile CAS No. 10270-26-5](/img/structure/B14088127.png)
2-[2-(4-Chlorophenyl)ethyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-Chlorophenyl)ethyl]benzonitrile is a chemical compound with the molecular formula C15H12ClN It is an aromatic nitrile, characterized by the presence of a benzonitrile group attached to a 4-chlorophenyl ethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)ethyl]benzonitrile typically involves the reaction of 4-chlorophenylacetonitrile with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
化学反应分析
Types of Reactions
2-[2-(4-Chlorophenyl)ethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
科学研究应用
2-[2-(4-Chlorophenyl)ethyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-[2-(4-Chlorophenyl)ethyl]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
4-[2-(4-Chlorophenyl)ethyl]benzonitrile: A structural isomer with similar properties but different reactivity.
1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene: Another related compound with a different functional group.
Uniqueness
2-[2-(4-Chlorophenyl)ethyl]benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its nitrile group and aromatic ring system make it a versatile intermediate for various synthetic applications .
属性
CAS 编号 |
10270-26-5 |
|---|---|
分子式 |
C15H12ClN |
分子量 |
241.71 g/mol |
IUPAC 名称 |
2-[2-(4-chlorophenyl)ethyl]benzonitrile |
InChI |
InChI=1S/C15H12ClN/c16-15-9-6-12(7-10-15)5-8-13-3-1-2-4-14(13)11-17/h1-4,6-7,9-10H,5,8H2 |
InChI 键 |
UBUZLRHPRZEADI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCC2=CC=C(C=C2)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(2-furylmethyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14088052.png)
![N-cyclopentyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14088053.png)
![1-(4-Chlorophenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088058.png)
![9-Bromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B14088066.png)
![2-(2,5-dichlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B14088069.png)
![[(2S,3R,4S,5S)-3-[(2S,3R,4R,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-5-hydroxy-10-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14088076.png)

![5-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B14088089.png)

![ethyl 2-[(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate](/img/structure/B14088107.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088113.png)
![3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14088114.png)
![4-hydroxy-1,6,7-trimethyl-8-[3-(4-methylpiperazin-1-yl)propyl]-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14088122.png)

